Isoformononetin

Description

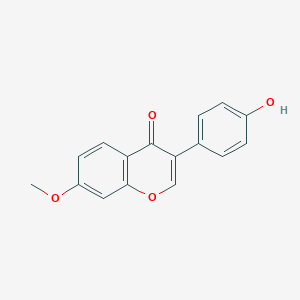

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIQZRIHAMVRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274405 | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-63-5 | |

| Record name | Isoformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isoformononetin Biosynthetic Pathway in Legumes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of phenylpropanoid secondary metabolites predominantly found in leguminous plants, are of significant interest due to their wide range of biological activities, including phytoestrogenic, antioxidant, and anticancer properties. Isoformononetin (7-hydroxy-4'-methoxyisoflavone) is a key isoflavonoid that serves as a precursor for the biosynthesis of other important isoflavonoids, such as the phytoalexin medicarpin. A thorough understanding of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in both plants and microbial systems. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, quantitative data, and experimental protocols.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions then leads to the formation of the isoflavone backbone, which is subsequently modified to yield this compound. The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the flavonoid branch, and the isoflavonoid branch leading to this compound.[1][2]

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for various branch pathways.[1][2]

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Flavonoid Branch

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3] CHS is a rate-limiting enzyme in the flavonoid biosynthesis pathway.[4]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[5]

Isoflavonoid Branch and this compound Formation

This branch is characteristic of legumes and leads to the synthesis of the isoflavonoid skeleton.

-

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.[6] Specifically, it converts liquiritigenin (formed from isoliquiritigenin, which is synthesized via the action of chalcone reductase and CHS) to 2,7,4'-trihydroxyisoflavanone.[3][7]

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone.[8][9] In the case of this compound biosynthesis, it is involved in the pathway leading to its precursor, daidzein.

There are two proposed pathways for the final methylation step to form this compound from daidzein:

-

Pathway A (via HI4'OMT): This pathway involves the methylation of the 2-hydroxyisoflavanone intermediate before dehydration.

-

2-Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT): Methylates 2,7,4'-trihydroxyisoflavanone at the 4'-hydroxyl group to produce 2,7-dihydroxy-4'-methoxyisoflavanone. The subsequent dehydration of this methylated intermediate by HID would yield formononetin, not this compound. This pathway is primarily associated with formononetin biosynthesis.[10][11]

-

-

Pathway B (via I7OMT): This is the direct pathway to this compound.

The regulation of the isoflavonoid biosynthetic pathway is complex and occurs at the transcriptional level. Various transcription factors, including MYB, bHLH, and WRKY families, have been shown to regulate the expression of the biosynthetic genes, thereby controlling the flux through the pathway.[1][13]

Quantitative Data

A quantitative understanding of the enzymes and metabolites in the this compound biosynthetic pathway is essential for metabolic modeling and engineering.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Chalcone Synthase (CHS) | Medicago sativa | p-coumaroyl-CoA | 1.8 ± 0.2 | - | [14] |

| Malonyl-CoA | 3.8 ± 0.4 | - | [14] | ||

| 2-Hydroxyisoflavanone Dehydratase (HID) | Glycine max | 2,7,4'-trihydroxyisoflavanone | 114 | 5.3 | [9] |

| 2,7-dihydroxy-4'-methoxyisoflavanone | 29 | 1.6 | [9] | ||

| 2,5,7,4'-tetrahydroxyisoflavanone | 170 | 18.1 | [9] |

Note: Vmax values were not consistently reported in a comparable format across the literature.

Metabolite Concentrations

The concentrations of this compound and its precursor daidzein vary significantly among different legume species and tissues.

| Legume Species | Tissue | Daidzein (mg/kg dry weight) | Formononetin (mg/kg dry weight) | Reference(s) |

| Trifolium pratense (Red Clover) | Forage | - | 4315 | [15] |

| Vicia faba (Fava Bean) | Stems | ~1025 | - | [16] |

| Pueraria lobata (Kudzu) | Roots | ~950 | - | [16] |

| Gland Clover | Leaf | 120.2 | - | [17] |

| Bladder Clover | Stem | - | - | [17] |

| Bladder Clover | Inflorescence | - | - | [17] |

| Glycine max (Soybean) | - | - | - | [18] |

Note: Data is presented as reported in the cited literature and may have been determined using different analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protein Expression and Purification

Recombinant enzymes are essential for in vitro characterization. The following is a general protocol for the expression and purification of His-tagged enzymes in E. coli.

-

Expression Vector Construction: Clone the coding sequence of the target enzyme (e.g., CHS, IFS, HID, IOMT) into a pET expression vector containing an N- or C-terminal polyhistidine (His) tag.

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the expression construct.

-

Culture and Induction:

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Store the purified protein at -80°C.

-

Enzyme Assays

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 370 nm.[19]

-

Reaction Mixture:

-

100 mM potassium phosphate buffer, pH 7.5

-

1 mM DTT

-

50 µM p-coumaroyl-CoA

-

150 µM malonyl-CoA

-

Purified CHS enzyme (1-5 µg)

-

Final volume: 200 µL

-

-

Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the initial reaction rate from the linear portion of the curve.

-

This assay measures the conversion of a flavanone substrate (e.g., naringenin or liquiritigenin) to the corresponding 2-hydroxyisoflavanone, which is then often dehydrated to the isoflavone.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM NADPH

-

100 µM Naringenin or Liquiritigenin (substrate)

-

Microsomal preparation containing recombinant IFS or purified IFS

-

Final volume: 200 µL

-

-

Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Collect the ethyl acetate phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol) for HPLC analysis.

-

This assay measures the dehydration of a 2-hydroxyisoflavanone substrate to the corresponding isoflavone.[8]

-

Reaction Mixture:

-

100 mM potassium phosphate buffer, pH 7.5

-

50 µM 2,7,4'-trihydroxyisoflavanone (substrate)

-

Purified HID enzyme

-

Final volume: 200 µL

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Extract the product and analyze by HPLC as described for the IFS assay.

-

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the isoflavone substrate.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 8.0

-

100 µM Daidzein (substrate)

-

10 µM S-adenosyl-L-[14C-methyl]methionine

-

Purified IOMT enzyme

-

Final volume: 50 µL

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Extract the radioactive product with ethyl acetate.

-

Quantify the radioactivity in the ethyl acetate phase using a scintillation counter.

-

HPLC Analysis of Isoflavonoids

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying isoflavonoids.[20][21][22]

-

Sample Preparation:

-

Plant Tissue: Homogenize freeze-dried plant material and extract with a solvent such as 80% methanol or an acetonitrile/water mixture. Centrifuge to remove solids and filter the supernatant.

-

Enzyme Assay Extracts: Evaporate the organic solvent from the extraction step and redissolve the residue in the mobile phase.

-

-

HPLC System and Column:

-

A standard HPLC system with a UV or diode array detector (DAD).

-

A C18 reverse-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase and Gradient:

-

A binary gradient system is typically employed.

-

Solvent A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

A typical gradient might be:

-

0-5 min: 10-20% B

-

5-25 min: 20-60% B

-

25-30 min: 60-90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to initial conditions.

-

-

-

Detection:

-

Monitor the absorbance at a wavelength where isoflavonoids have strong absorption, typically around 260 nm.

-

-

Quantification:

-

Create a standard curve using authentic standards of the isoflavonoids of interest (e.g., daidzein, this compound).

-

Quantify the compounds in the samples by comparing their peak areas to the standard curve.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to quantify the transcript levels of the genes involved in the this compound biosynthetic pathway.[23]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green Master Mix

-

Gene-specific forward and reverse primers

-

Diluted cDNA template

-

-

Perform the qPCR in a real-time PCR instrument with a typical cycling program:

-

Initial denaturation (e.g., 95°C for 5-10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a reference gene (a housekeeping gene with stable expression).

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Visualizations

This compound Biosynthetic Pathway

References

- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 7. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. New scheme of the biosynthesis of formononetin involving 2,7,4'-trihydroxyisoflavanone but not daidzein as the methyl acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata [frontiersin.org]

- 12. Elicitor-Induced Association of Isoflavone O-Methyltransferase with Endomembranes Prevents the Formation and 7-O-Methylation of Daidzein during Isoflavonoid Phytoalexin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Phytoestrogen Content in Fresh-Cut Legume Forage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. researchgate.net [researchgate.net]

- 18. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 19. Mechanism of chalcone synthase. pKa of the catalytic cysteine and the role of the conserved histidine in a plant polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scienggj.org [scienggj.org]

- 22. ebm-journal.org [ebm-journal.org]

- 23. Frontiers | GmMYB176 Regulates Multiple Steps in Isoflavonoid Biosynthesis in Soybean [frontiersin.org]

Natural sources and distribution of Isoformononetin in plants

An In-depth Technical Guide to the Natural Sources and Distribution of Isoformononetin in Plants

Introduction

This compound is a methoxylated isoflavone, a class of phytoestrogens found naturally in various plants.[1] As a dietary isoflavone, it has garnered significant interest from the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, biosynthesis, and quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound, like other isoflavones, is predominantly found in the plant kingdom, with its distribution being largely concentrated within a specific family.

Major Plant Families

The primary and most significant source of this compound is the Fabaceae (legume) family.[2][3][4] This family, the third largest among land plants, is well-documented for its unique ability to synthesize a wide array of isoflavonoids.[2] While isoflavonoids are characteristic of legumes, they are occasionally found in other families as well.[5][6]

Key Genera and Species

Within the Fabaceae family, several genera are notable for containing this compound and its structural isomer, formononetin. The most prominent sources include:

-

Trifolium (Clover): Species like Trifolium pratense (red clover) are among the richest sources of isoflavones, including formononetin.[2][3][7][8]

-

Astragalus (Milk Vetch): Astragalus membranaceus and Astragalus mongholicus are traditional medicinal herbs known to contain formononetin.[2][7][9]

-

Glycine (Soybean): Glycine max (soybean) is a major dietary source of isoflavones, although it is more commonly associated with daidzein and genistein.[2][3]

-

Other Legumes: this compound and related isoflavones are also found in plants such as chickpeas (Cicer arietinum), alfalfa (Medicago sativa), and Pueraria lobata (kudzu).[2][3][10]

Distribution within Plant Tissues

The concentration of this compound and other isoflavones is not uniform throughout the plant. The distribution varies significantly between different plant parts, with leaves, flowers, stems, and roots exhibiting different profiles.

In a study on red clover (Trifolium pratense), the highest total isoflavone content was found in the leaves (average 2.73 mg/g), followed by flowers (0.53–1.05 mg/g), and was lowest in the stems (0.47 mg/g).[11][12] Formononetin was the dominant isoflavone in the leaves, reaching concentrations of 1.62 mg/g.[11][12] Another study confirmed that red clover leaves had the highest total isoflavone content, with biochanin A and formononetin being the most abundant.[13] Stems of certain genotypes can also accumulate significant amounts of formononetin (up to 1.54 mg/g).[13]

Quantitative Data on Isoflavone Content

The concentration of isoflavones can vary widely depending on the plant species, genotype, plant part, and growing conditions.[14] The following table summarizes quantitative data for formononetin from various plant sources.

| Plant Species | Plant Part | Formononetin Concentration | Reference |

| Trifolium pratense (Red Clover) | Aerial Parts | 9165.8 ng/mL (in extract) | [15] |

| Trifolium pratense (Red Clover) | Leaves | 1.62 mg/g (average) | [11][12] |

| Trifolium pratense (Red Clover) | Stems | 1.54 mg/g (in genotype m84) | [13] |

| Trifolium pratense (Red Clover) | Flowers | 0.53–1.05 mg/g | [11][12] |

| Genistella sagittalis | Aerial Parts | 839.5 ng/mL (in extract) | [15][16] |

| Astragalus mongholicus | Roots | 10 mg / 200 mg of crude extract (5% yield) | [2] |

Biosynthesis of this compound

Isoflavonoids are synthesized via a branch of the phenylpropanoid pathway, which is responsible for producing a wide range of plant secondary metabolites.[5][6] The pathway begins with the amino acid phenylalanine.

The key steps leading to the isoflavone core structure are:

-

Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[6]

-

Flavonoid Synthesis: p-Coumaroyl-CoA enters the flavonoid pathway, where Chalcone Synthase (CHS) and Chalcone Reductase (CHR) produce a chalcone intermediate.[17][18] This is then cyclized by Chalcone Isomerase (CHI) to form a flavanone, typically naringenin.[17][18]

-

Isoflavonoid Branch: The critical branching step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone into a 2-hydroxyisoflavanone intermediate.[5][17]

-

Final Steps: The intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield an isoflavone aglycone, such as daidzein.[17][18] Formononetin is subsequently formed via methylation of daidzein. This compound is a structural isomer of formononetin.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require robust and validated methodologies.

Extraction Methods

The goal of extraction is to efficiently isolate isoflavonoids from the plant material while minimizing degradation and the co-extraction of interfering substances.[19]

A. Conventional Extraction:

-

Maceration/Percolation: This involves soaking the dried and powdered plant material in a suitable solvent (e.g., 70% ethanol) for an extended period (e.g., 30 minutes to several hours).[20][21]

-

Soxhlet Extraction: This is an exhaustive extraction method using a specialized apparatus, often with solvents like methanol or ethanol.[20][22]

-

Acid Hydrolysis: To analyze total aglycone content, a hydrolysis step is often required to cleave the sugar moieties from isoflavone glycosides. This is typically done by refluxing the plant material with an acid (e.g., HCl) in an aqueous methanol solution at elevated temperatures (e.g., 80°C for 2 hours).[19][23]

B. Modern Extraction Techniques: Modern methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.[20][24]

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[20]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[20]

-

Accelerated Solvent Extraction (ASE): Employs high pressure and temperature to maintain the solvent in a liquid state, improving extraction efficiency.[20]

Isolation and Purification

Crude extracts often contain a complex mixture of compounds. Further purification may be necessary for isolating pure this compound.

-

Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18 or HLB) are commonly used for sample clean-up to remove interfering substances before chromatographic analysis.[12][23]

-

Column Chromatography: For preparative scale isolation, column chromatography using silica gel or reverse-phase materials is employed to separate different isoflavones from the extract.[22][25]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the sensitive and accurate quantification of this compound.[23][26]

A. High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC (RP-HPLC) is the standard method, separating compounds based on their hydrophobicity.[23]

-

Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[23][27]

-

Mobile Phase: A gradient elution is common, using a mixture of an aqueous acidic solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[23][28]

-

Detection: A Photodiode Array (PDA) or UV detector is used, with detection commonly set around 254 nm.[28]

-

Quantification: Achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure this compound standards.[23]

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: Provides higher selectivity and sensitivity by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer.[27]

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for isoflavones.[27][29]

-

Detection: Tandem mass spectrometry (MS/MS) allows for specific detection by monitoring the fragmentation of the parent ion into characteristic product ions, enhancing specificity and reducing matrix interference.[27][30]

-

Advantages: LC-MS/MS offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it ideal for analyzing trace amounts.[28]

Caption: General experimental workflow for this compound analysis.

Logical Relationships in Distribution

The presence of this compound is a strong chemotaxonomic marker, highlighting its specific distribution within the plant kingdom.

Caption: Taxonomic distribution of this compound sources.

Conclusion

This compound is a valuable phytoestrogen primarily synthesized by plants in the Fabaceae family, with species like Trifolium pratense and Astragalus membranaceus being particularly rich sources. Its concentration is highest in the leaves and varies based on genetics and environmental factors. The well-established biosynthetic pathway and the availability of robust analytical methods, such as HPLC and LC-MS/MS, provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore the potential of this compound in drug discovery and development, from identifying and quantifying the compound in natural sources to understanding its metabolic origin.

References

- 1. This compound, a dietary isoflavone protects against streptozotocin induced rat model of neuroinflammation through inhibition of NLRP3/ASC/IL-1 axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

- 6. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. worldwidejournals.com [worldwidejournals.com]

- 23. scienggj.org [scienggj.org]

- 24. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]

- 25. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. akjournals.com [akjournals.com]

- 28. mdpi.com [mdpi.com]

- 29. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties and Biological Activities of Isoformononetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, an O-methylated isoflavone, is a significant phytoestrogen found in various leguminous plants and herbs, most notably in Red Clover (Trifolium pratense) and Astragalus membranaceus. Structurally similar to endogenous estrogens, it has garnered substantial interest within the scientific community for its diverse pharmacological properties. Extensive in vitro and in vivo studies have demonstrated its potential as a therapeutic agent in a range of pathologies, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core pharmacological properties and biological activities of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Pharmacological Properties

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties, characterized by rapid oral absorption. Following oral administration, maximum plasma concentrations are typically reached within 30 to 60 minutes.[1] The compound has a relatively short half-life of approximately 2 hours.[1] Its oral bioavailability in rats has been reported to be around 21.8%, which is considered moderate and higher than that of many other isoflavones.[2][3] This enhanced bioavailability is attributed to its methylated structure, which results in slower glucuronidation and higher permeability in the gut compared to unmethylated isoflavones.[4]

The metabolism of this compound primarily occurs in the liver, involving cytochrome P450 enzymes and phase II conjugation reactions.[1] A key metabolic pathway is the demethylation of this compound to its active metabolite, daidzein, which itself possesses biological activity.

Biological Activities and Mechanisms of Action

This compound exerts a wide spectrum of biological effects, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are mediated through the modulation of multiple key cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across a variety of cancer cell lines and in vivo models.[5][6] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]

Key Mechanisms:

-

Induction of Apoptosis: this compound promotes apoptosis by modulating the expression of key regulatory proteins. It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activates caspases, particularly caspase-3 and caspase-9, leading to programmed cell death.[4][7]

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, primarily at the G0/G1 or G1 phases.[8][9] This is achieved by downregulating the expression of cyclins, such as cyclin D1 and cyclin A.[5][8]

-

Inhibition of Proliferation and Invasion: this compound suppresses the proliferation and invasive capabilities of cancer cells by inhibiting the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9]

-

Modulation of Signaling Pathways: The anti-cancer effects are largely driven by its ability to interfere with critical signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways.[5][8]

Quantitative Data on Anti-Cancer Activity

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Time (h) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 1 | Not Specified | [8] |

| PC3 | Prostate Cancer | 1.9 (Dithiocarbamate derivative) | Not Specified | [8] |

| MCF-7 | Breast Cancer (ER+) | Varies (Dose-dependent inhibition) | Not Specified | [10] |

| T47D | Breast Cancer (ER+) | Varies (Dose-dependent inhibition) | Not Specified | [10] |

| HCT116 | Colon Carcinoma | Varies (Inhibition at 20, 50, 100 µM) | 48 | [9] |

| SW1116 | Colon Carcinoma | Varies (Inhibition at 20, 50, 100 µM) | 48 | [9] |

Anti-Inflammatory Activity

This compound possesses potent anti-inflammatory properties, which are linked to its ability to suppress the production of pro-inflammatory mediators and regulate inflammatory signaling pathways.[8]

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: It significantly reduces the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][11]

-

Suppression of Inflammatory Enzymes: this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the production of nitric oxide (NO) and prostaglandins.[4][12]

-

Modulation of NF-κB Pathway: A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][11] By preventing the activation and nuclear translocation of NF-κB, it blocks the transcription of numerous pro-inflammatory genes.[4][6]

Quantitative Data on Anti-Inflammatory Activity

| Model System | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| INS-1 Cells | IL-1β | 1 µM | Reversal of IL-1β-induced NF-κB translocation | [13] |

| INS-1 Cells | IL-1β | Dose-dependent | Inhibition of NF-κB activation and NO formation | [4][14] |

| Primary Rat Chondrocytes | IL-1β (10 ng/mL) | 25 µM | 77% ± 2.2% inhibition of PGE2 production | [15] |

| Primary Rat Chondrocytes | IL-1β (10 ng/mL) | 50 µM | 98% ± 3% inhibition of PGE2 production | [15] |

Neuroprotective Activity

Emerging evidence highlights the significant neuroprotective potential of this compound, making it a candidate for the treatment of neurodegenerative diseases.[4][16]

Key Mechanisms:

-

Antioxidant Effects: It protects neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) through the activation of the Nrf2 pathway.[12][17]

-

Anti-neuroinflammatory Effects: By inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines, this compound attenuates neuroinflammation.[4]

-

Anti-apoptotic Effects: In neuronal cells, it prevents apoptosis by regulating apoptosis-related proteins, such as increasing Bcl-2 and decreasing Bax and cleaved caspase-3 levels.[7]

-

Modulation of Neurotrophic Factors: this compound has been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[12]

Quantitative Data on Neuroprotective Activity

| Model System | Insult | This compound Concentration/Dose | Observed Effect | Reference |

| Primary Cortical Neurons | NMDA (200 µM) | 10 µM | Significant attenuation of NMDA-induced cell loss | [7] |

| C. elegans PD Model | MPP+ | 100-200 µM | Mitigation of dopaminergic neuron degeneration | [17] |

| SH-SY5Y Cells | MPP+ | 2.5, 5, 10 µM | Significant restoration of cell viability | [17] |

| STZ-induced Rat Model | Streptozotocin | 20 mg/kg p.o. for 14 days | Balanced oxidant/antioxidant status; anti-apoptotic effects | [18] |

| MCAO Rat Model | Middle Cerebral Artery Occlusion | 60 µmol/kg | Significant reduction in infarct volume | [19] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on the metabolic activity and viability of cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the appropriate culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][21][22]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][21] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][21]

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways following treatment with this compound.

-

Sample Preparation (Cell Lysate):

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Wash cells with ice-cold 1X PBS and lyse them using RIPA lysis buffer containing a protease inhibitor cocktail.[23]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix protein samples with 4X SDS sample buffer and boil for 5 minutes.[24]

-

Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.[24]

-

Perform electrophoresis to separate proteins based on molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer apparatus.[24]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[24]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24] Examples include antibodies against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, and Cleaved Caspase-3.

-

Wash the membrane three times with TBST for 5-10 minutes each.[24]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[24]

-

Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Tumor Xenograft Model

This protocol describes a common animal model to evaluate the in vivo anti-cancer efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., nude BALB/c or NOD-SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound via the desired route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage. A typical dosage might range from 10 to 100 mg/kg/day.[7][11]

-

The control group should receive the vehicle solution.

-

-

Monitoring and Endpoint:

-

Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry, or Western blot).

-

Signaling Pathway Visualizations

The biological activities of this compound are intricately linked to its ability to modulate key intracellular signaling pathways. The following diagrams illustrate its impact on these cascades.

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Caption: Differential modulation of the MAPK signaling pathway by this compound.

Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.

Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a robust profile of anti-cancer, anti-inflammatory, and neuroprotective activities. Its therapeutic potential is underscored by its ability to modulate multiple, critical cell signaling pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on well-designed clinical trials to validate these preclinical findings, explore novel drug delivery systems to enhance bioavailability and therapeutic efficacy, and conduct comprehensive toxicological studies to establish its long-term safety profile for clinical application. The development of this compound derivatives may also yield compounds with improved potency and specificity, further expanding its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. Formononetin Attenuates IL-1β-Induced Apoptosis and NF-κB Activation in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formononetin inhibits colon carcinoma cell growth and invasion by microRNA-149-mediated EphB3 downregulation and inhibition of PI3K/AKT and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formononetin attenuates IL-1β-induced apoptosis and NF-κB activation in INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective potential of formononetin, a naturally occurring isoflavone phytoestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Formononetin Exerts Neuroprotection in Parkinson’s Disease via the Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a dietary isoflavone protects against streptozotocin induced rat model of neuroinflammation through inhibition of NLRP3/ASC/IL-1 axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. sinobiological.com [sinobiological.com]

Isoformononetin: A Technical Guide to its Phytoestrogenic Activity and Hormonal Effects

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a methoxyisoflavone found in various leguminous plants, is classified as a phytoestrogen due to its structural similarity to endogenous estrogens. This technical guide provides a comprehensive overview of the current understanding of this compound's hormonal effects, focusing on its interaction with estrogen receptors and its modulation of key signaling pathways. This document summarizes available quantitative data on its biological activity, details relevant experimental methodologies, and visualizes the molecular pathways implicated in its mechanism of action. Given the limited direct experimental data on this compound, this guide incorporates information from its metabolic precursor, formononetin, and other structurally related isoflavones to provide a broader context for its potential biological functions.

Introduction

Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERs).[1] Isoflavones, a major class of phytoestrogens, are abundant in soy products and certain medicinal herbs. This compound (4'-hydroxy-7-methoxyisoflavone) is a methoxylated isoflavone, structurally related to other well-studied isoflavones like daidzein and genistein. Its biological activities, particularly its hormonal effects, are of significant interest to researchers in endocrinology, oncology, and drug development. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for professionals in the field.

Estrogen Receptor Binding and Activity

The primary mechanism by which phytoestrogens exert their hormonal effects is through binding to estrogen receptors, ERα and ERβ.[1] While direct quantitative binding data for this compound is limited, data from its precursor, formononetin, and other isoflavones provide insights into its likely binding characteristics. Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[2][3] Many isoflavones also show a preferential binding to ERβ over ERα.[2][3]

Table 1: Comparative Estrogen Receptor Binding Affinity of Isoflavones

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* | Selectivity |

| 17β-Estradiol | ERα | ~1-5 | 100 | None |

| ERβ | ~1-5 | 100 | ||

| Genistein | ERα | ~20-100 | 1-5 | ERβ preferential |

| ERβ | ~5-20 | 20-100 | ||

| Daidzein | ERα | >1000 | <0.1 | ERβ preferential |

| ERβ | ~100-500 | 0.5-2 | ||

| Formononetin | ERα | Data not available | Data not available | Data not available |

| ERβ | Data not available | Data not available | ||

| This compound | ERα | Data not available | Data not available | Data not available |

| ERβ | Data not available | Data not available |

*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.[2]

In Vivo Hormonal Effects

The in vivo hormonal effects of this compound are not well-documented with specific quantitative data. However, studies on isoflavone mixtures and related compounds suggest potential impacts on circulating hormone levels. The effects of phytoestrogens can be complex, exhibiting both estrogenic and anti-estrogenic properties depending on the hormonal status of the individual.[4][5]

Table 2: Summary of Potential In Vivo Hormonal Effects of Isoflavones (Data extrapolated from studies on isoflavone mixtures and related compounds)

| Hormone | Animal Model | Dosage Range | Observed Effect | Reference |

| Estradiol | Middle-aged female rats (isoflavone mixture) | 100-200 mg/kg/day | Increased serum levels | [6] |

| Testosterone | Male rats (isoflavone mixture) | Low and high doses | Decreased serum and testicular levels | [6] |

| LH | Male rats (nonylphenol, an endocrine disruptor) | 10 and 100 µg/kg bw | Significantly increased serum levels | [7] |

| FSH | Male rats (nonylphenol, an endocrine disruptor) | 10 and 100 µg/kg bw | Significantly increased serum levels | [7] |

Note: The data presented for LH and FSH are from a study on nonylphenol, an environmental estrogen, and are included to illustrate potential effects of estrogenic compounds on gonadotropins. Direct data for this compound is needed.

Signaling Pathways Modulated by Isoflavones

Isoflavones, including formononetin, have been shown to modulate intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The PI3K/Akt and MAPK/ERK pathways are two of the most significant cascades affected.

Estrogen Receptor Signaling Pathway

The classical pathway of estrogen action involves the binding of the ligand to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some isoflavones have been shown to modulate this pathway, often leading to anti-proliferative effects in cancer cells.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell growth and differentiation. Modulation of this pathway by isoflavones can lead to various cellular responses.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

-

Recombinant human ERα and ERβ

-

Radiolabeled ligand: [³H]-17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry or charcoal-dextran suspension

-

Scintillation cocktail and counter

Procedure:

-

Incubation: Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or 17β-estradiol standard.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand using HAP slurry or charcoal-dextran.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

References

- 1. Phytoestrogens: A Review of Their Impacts on Reproductive Physiology and Other Effects upon Grazing Livestock | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Soy isoflavones, estrogen therapy, and breast cancer risk: analysis and commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meddocsonline.org [meddocsonline.org]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. svimsbic.org [svimsbic.org]

- 8. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Isoformononetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a methoxylated isoflavone found in various leguminous plants, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for the interpretation of its biological effects and for the development of novel therapeutics. This technical guide provides an in-depth overview of the primary metabolites of this compound observed in in vivo studies. It details the metabolic pathways, presents quantitative data from preclinical models, outlines experimental protocols for metabolite analysis, and visualizes the key metabolic and signaling pathways involved.

Introduction

This compound (7-hydroxy-4'-methoxyisoflavone) is a naturally occurring phytoestrogen that is structurally related to other well-known isoflavones like genistein and daidzein. Its biological activities are diverse, with studies reporting potential anti-inflammatory, antioxidant, and anti-cancer effects. However, the in vivo activity of this compound is not solely attributable to the parent compound. Following administration, it undergoes extensive metabolism, leading to the formation of several bioactive metabolites. This guide focuses on the primary metabolic transformations of this compound in vivo, providing a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development.

Primary Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process involving both Phase I and Phase II biotransformation reactions. The primary metabolic pathway involves demethylation to its core isoflavone structure, followed by further reduction and conjugation.

The principal primary metabolites of this compound identified in vivo are:

-

Daidzein: The initial and major metabolite, formed by the O-demethylation of this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver.

-

Dihydrodaidzein (DHD): A reduction product of daidzein, formed by gut microflora.

-

Equol: A further reduction product of dihydrodaidzein, also mediated by gut bacteria. The ability to produce equol is dependent on the specific composition of an individual's gut microbiota.

These primary metabolites can then undergo extensive Phase II conjugation , primarily glucuronidation and to a lesser extent, sulfation . These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. In plasma, the conjugated forms of these metabolites are often the predominant species.[1]

Below is a diagram illustrating the primary metabolic pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

Quantitative data on the in vivo concentrations of this compound and its primary metabolites have been primarily derived from studies in rats. The following tables summarize key pharmacokinetic parameters and concentrations reported in the literature.

Table 1: Plasma Concentrations of this compound and Daidzein in Rats Following Oral Administration of this compound

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| This compound | 20 | 17 - 81 | 0.5 - 1 | - | [2] |

| Daidzein | 20 | Not Reported | Not Reported | - | [3] |

Note: Specific Cmax and AUC values for daidzein following this compound administration are not consistently reported in the provided search results, though its presence as a major metabolite is confirmed.

Table 2: Concentrations of this compound and its Conjugates in Rat Liver and Serum

| Tissue | Compound Form | Concentration | Reference |

| Liver | Aglycone | 0.056 ± 0.022 nmol/g | [4] |

| Liver | Conjugated | 0.621 ± 0.116 nmol/g | [4] |

| Serum | Aglycone | 0.005 ± 0.001 nmol/mL | [4] |

| Serum | Conjugated | 0.035 ± 0.002 nmol/mL | [4] |

Note: These concentrations were measured in rats fed a diet containing soy protein isolate, where this compound was identified as a metabolite of daidzein. This indicates the in vivo interconversion and conjugation of these compounds.

Table 3: Urinary and Fecal Excretion of Daidzein and its Metabolites

| Route | Metabolite | Percentage of Dose Excreted | Species | Reference |

| Urine | Daidzein | 17.4 ± 1.2% | Rat | [5] |

| Urine | Equol | 5.0 ± 1.5% | Rat | [5] |

| Feces | Daidzein | 2.3 ± 0.5% | Rat | [5] |

Note: This data is from a study where daidzein conjugates were administered. It provides an indication of the excretion patterns of daidzein and its metabolite equol, which are also the primary metabolites of this compound.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).

In Vivo Animal Study Design

A representative experimental workflow for studying the in vivo metabolism of this compound is outlined below.

Sample Preparation Protocol for Plasma Analysis

-

Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (e.g., 3 volumes).

-

Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent, typically the initial mobile phase of the UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[6]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed.[6]

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common for UPLC systems.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used for sensitive detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each of its metabolites are monitored.

-

Signaling Pathways Modulated by this compound and its Metabolites

This compound and its primary metabolite, daidzein, have been shown to modulate several key intracellular signaling pathways. This activity is believed to underlie many of their observed pharmacological effects.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell proliferation, survival, and apoptosis. This compound has been reported to inhibit the activation of these pathways in various cancer cell lines, suggesting a potential mechanism for its anti-cancer activity.[7][8]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress.[9]

Conclusion

The in vivo metabolism of this compound is a complex process that results in the formation of several bioactive metabolites, with daidzein, dihydrodaidzein, and equol being the primary products. These metabolites, along with their conjugated forms, are the predominant circulating species following this compound administration. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound. A thorough understanding of its metabolic fate is essential for designing and interpreting preclinical and clinical studies and for advancing the development of this compound-based therapies.

References

- 1. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unanticipated differences in the rat plasma metabolome of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronides are the main isoflavone metabolites in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Formononetin - An isoflavone metabolite found in the liver of rats fed" by H.C. Chang, M. Laly et al. [jfda-online.com]

- 5. Daidzein conjugates are more bioavailable than genistein conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Isoformononetin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a key methoxylated isoflavone, plays a pivotal role in the intricate defense mechanisms of plants, particularly in legumes. This technical guide provides an in-depth exploration of this compound's function as a central intermediate in the biosynthesis of antimicrobial phytoalexins, its involvement in signaling cascades triggered by pathogen and herbivore attacks, and its broader contribution to plant immunity. This document synthesizes current research to offer a comprehensive overview, including detailed biosynthetic and signaling pathways, quantitative data on its induction under stress, and standardized experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development in their understanding and utilization of this important plant secondary metabolite.

Introduction

Plants have evolved sophisticated defense systems to counteract a myriad of biotic stresses, including attacks from pathogens and herbivores. A key component of this defense is the production of secondary metabolites, among which isoflavonoids are of particular importance in leguminous plants. This compound (7-hydroxy-4'-methoxyisoflavone) is a crucial isoflavone that functions as a precursor to various antimicrobial compounds known as phytoalexins.[1][2] Its synthesis is induced in response to various stress signals, highlighting its integral role in plant defense.[3][4] This guide delves into the multifaceted role of this compound, from its biosynthesis and regulation to its downstream effects on plant pathogens and its potential as a signaling molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the general phenylpropanoid pathway.[5][6] It begins with the amino acid phenylalanine and proceeds through the formation of a flavanone intermediate, liquiritigenin. The key step in the isoflavonoid pathway is the conversion of this flavanone to a 2-hydroxyisoflavanone, catalyzed by isoflavone synthase (IFS).[6][7] Subsequent dehydration and methylation steps lead to the formation of this compound.

Two primary pathways for the final methylation step have been proposed:

-

Pathway 1: Daidzein is methylated at the 4'-O position by an O-methyltransferase (OMT) to yield formononetin.[8]

-

Pathway 2: The intermediate 2,7,4′-trihydroxyisoflavanone serves as the methyl acceptor for the formation of this compound.[9]

The expression of the genes encoding the enzymes in this pathway is often upregulated in response to biotic and abiotic stresses, leading to an accumulation of this compound and its derivatives.[3]

Caption: Biosynthesis pathway of this compound and its conversion to the phytoalexin medicarpin.

Role in Plant Defense Against Pathogens

This compound is a central player in the defense against pathogenic microorganisms, primarily by serving as a precursor to more potent antimicrobial compounds called phytoalexins.

Phytoalexin Production

Upon pathogen recognition, the biosynthesis of isoflavonoids is often induced. This compound is a key intermediate in the synthesis of pterocarpan phytoalexins, such as medicarpin in Medicago truncatula and glyceollin in soybean.[2][5] These phytoalexins accumulate at the site of infection and inhibit the growth of pathogenic fungi and bacteria.[10] The conversion of this compound to these downstream phytoalexins involves a series of enzymatic reactions, including hydroxylation, reduction, and cyclization.[5]

Signaling in Plant Immunity

While primarily known as a biosynthetic intermediate, there is emerging evidence that isoflavonoids, including this compound, may also have direct signaling roles in plant immunity. They can modulate the expression of defense-related genes and influence hormone signaling pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways, which are central to plant defense responses.[11][12][13] The accumulation of this compound and its derivatives can prime the plant for a more robust and rapid defense response upon subsequent pathogen attack.

Caption: Signaling pathway for this compound-mediated plant defense against pathogens.

Role in Plant Defense Against Herbivores

The role of isoflavonoids in defense against herbivores is also significant. These compounds can act as feeding deterrents, toxins, or disrupt the growth and development of insect herbivores.[14][15] While much of the research has focused on the effects of total isoflavonoid content, the specific contribution of this compound is an area of active investigation. Its bitter taste and potential to interfere with insect metabolism make it a likely contributor to the overall anti-herbivore defense of the plant.

Quantitative Data on this compound Induction

The concentration of this compound in plant tissues can increase significantly in response to various stressors. The following tables summarize quantitative data from selected studies.

| Plant Species | Stressor | Tissue | Fold Increase in this compound | Reference |

| Medicago truncatula | Yeast Elicitor | Cell Culture | Not specified, but medicarpin (downstream) increased significantly | [4] |

| Trifolium subterraneum | Waterlogging | Leaves | 1.6-fold | [16] |

| Arachis hypogaea | Cercospora arachidicola | Leaves | Present in elicited leaves, negligible in control | [17] |

| Plant Species & Cultivar | Treatment | This compound Content (% dry weight) | Reference |

| Trifolium subterraneum (Yarloop) | Control | ~0.60% | [16] |

| Trifolium subterraneum (Yarloop) | Waterlogged | ~0.95% | [16] |

| Trifolium subterraneum (Low F Cultivars) | Control | ~0.19% | [16] |

| Trifolium subterraneum (Low F Cultivars) | Waterlogged | ~0.31% | [16] |

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research in this field. The following are generalized protocols for the extraction and analysis of this compound from plant tissues.

Extraction of this compound

Objective: To extract isoflavones, including this compound, from plant material.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Mortar and pestle or grinder

-

Centrifuge

-

0.45 µm syringe filters

Protocol:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 24 hours in the dark with occasional shaking.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in plant extracts.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Autosampler

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase acidification)

-

This compound standard

Protocol:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Gradient Elution: Develop a gradient elution method to separate the isoflavones. A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: 10-90% B (linear gradient)

-

30-35 min: 90% B (isocratic)

-

35-40 min: 90-10% B (linear gradient)

-

40-45 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Column Temperature: Maintain the column temperature at 30°C.

-

Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 254-260 nm).

-

Standard Curve: Prepare a series of dilutions of the this compound standard of known concentrations to generate a standard curve.

-

Injection: Inject 10-20 µL of the filtered plant extract and the standards.

-